3-(Methoxydimethylsilyl)propyl acrylate

Beschreibung

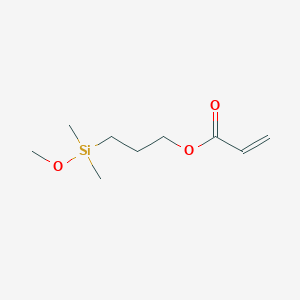

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[methoxy(dimethyl)silyl]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si/c1-5-9(10)12-7-6-8-13(3,4)11-2/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRUJAKCJLCJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431052 | |

| Record name | 2-Propenoic acid, 3-(methoxydimethylsilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111918-90-2 | |

| Record name | 2-Propenoic acid, 3-(methoxydimethylsilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methoxydimethylsilyl)propyl Acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Mdmspa

Established Synthetic Routes for MDMSPA and Related Acryloxysilanes

The preparation of MDMSPA and analogous acryloxysilanes is predominantly achieved through two principal synthetic strategies: the hydrosilylation of an allyl acrylate (B77674) with a corresponding silane (B1218182) and the condensation reaction between an acrylate salt and a haloalkylsilane.

Hydrosilylation stands as a widely utilized and efficient method for the formation of silicon-carbon bonds. In the context of MDMSPA synthesis, this involves the addition of methoxydimethylsilane to the carbon-carbon double bond of allyl acrylate. This reaction is typically catalyzed by transition metal complexes, most notably those containing platinum.

Alternatively, a condensation route can be employed. This method involves the reaction of an acrylate, often in the form of a salt such as potassium acrylate, with a haloalkyl-functionalized silane like 3-chloropropyl(methoxydimethyl)silane. This nucleophilic substitution reaction results in the formation of the desired ester linkage and the silicon-carbon bond.

The hydrosilylation reaction leading to MDMSPA is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves several key steps:

Oxidative Addition: The platinum(0) catalyst reacts with the methoxydimethylsilane, leading to the oxidative addition of the Si-H bond to the metal center, forming a platinum(II) hydride-silyl complex.

Olefin Coordination: The allyl acrylate molecule then coordinates to the platinum center.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This insertion can occur in two ways, leading to either a terminal (anti-Markovnikov) or internal (Markovnikov) addition product. For the synthesis of MDMSPA, the anti-Markovnikov addition is the desired pathway, placing the silyl (B83357) group at the terminal carbon of the propyl chain.

Reductive Elimination: The final step is the reductive elimination of the product, 3-(Methoxydimethylsilyl)propyl acrylate, from the platinum complex, which regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the metal-silicon bond followed by reductive elimination.

The condensation reaction, on the other hand, follows a nucleophilic substitution pathway. The acrylate anion acts as the nucleophile, attacking the electrophilic carbon atom attached to the halogen in the 3-halopropyl(methoxydimethyl)silane. This results in the displacement of the halide ion and the formation of the ester bond, yielding MDMSPA.

The efficiency and selectivity of MDMSPA synthesis are highly dependent on the chosen catalytic system and reaction conditions. For hydrosilylation, platinum-based catalysts are the most common, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid) being prominent examples. The choice of catalyst can influence the reaction rate and the regioselectivity of the addition.

To achieve high yields and minimize side reactions, such as the isomerization of allyl acrylate or the formation of byproducts, several reaction parameters must be carefully controlled. These include the catalyst concentration, the molar ratio of reactants, the reaction temperature, and the use of inhibitors. The following table summarizes key considerations for optimizing the synthesis of acryloxysilanes.

| Parameter | Influence on Reaction | Typical Conditions for Acryloxysilanes |

| Catalyst Concentration | Affects reaction rate and cost-effectiveness. Higher concentrations can lead to side reactions. | Low ppm levels of platinum catalysts are typically sufficient. |

| Reactant Molar Ratio | A slight excess of one reactant can drive the reaction to completion. | A slight excess of the silane is often used to ensure complete conversion of the more valuable allyl acrylate. |

| Temperature | Influences reaction rate and the prevalence of side reactions. | Moderate temperatures, often in the range of 60-120 °C, are generally employed. |

| Solvent | Can affect catalyst solubility and reactivity. | The reaction is often carried out neat, but inert solvents like toluene (B28343) can be used. |

| Inhibitors | Prevent premature polymerization of the acrylate monomer. | Phenolic inhibitors, such as hydroquinone (B1673460) monomethyl ether (MEHQ), are commonly added. |

Functional Group Reactivity and Derivatization Strategies of MDMSPA

MDMSPA is a bifunctional molecule, possessing a reactive acrylate group and a hydrolyzable methoxydimethylsilyl group. This dual functionality allows for a wide range of chemical transformations and makes it a valuable monomer in polymer synthesis and surface modification.

The acrylate group of MDMSPA readily undergoes polymerization, particularly through free-radical mechanisms. This reactivity is central to its use in creating a variety of polymeric materials with tailored properties.

The radical polymerization of MDMSPA follows the classical three stages of a chain-growth polymerization: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically a peroxide or an azo compound, upon heating or exposure to UV radiation. These primary radicals then add to the carbon-carbon double bond of an MDMSPA monomer, forming a new radical species.

Propagation: The newly formed monomer radical adds to another MDMSPA molecule, and this process repeats, leading to the rapid growth of a polymer chain.

Termination: The growth of the polymer chain is terminated by the reaction of two growing radical chains, either through combination (coupling) or disproportionation.

The kinetics of radical polymerization are influenced by the concentrations of the monomer and initiator, as well as the temperature. The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. The following table presents representative kinetic parameters for the radical polymerization of acrylates, which provide an indication of the expected reactivity of MDMSPA.

| Monomer | Propagation Rate Constant (kp) at 60 °C (L mol⁻¹ s⁻¹) | Activation Energy for Propagation (Ea,p) (kJ mol⁻¹) |

| Methyl Acrylate | ~21,000 | ~17.3 |

| n-Butyl Acrylate | ~25,000 | ~17.5 |

To achieve better control over the polymer architecture, including molecular weight, polydispersity, and end-group functionality, controlled radical polymerization (CRP) techniques can be employed for MDMSPA and its derivatives. Two of the most prominent CRP methods applicable to these monomers are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP) of acryloxysilanes, such as the closely related 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), has been successfully demonstrated. In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the growing polymer chains through a halogen atom transfer process. This reversible activation minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions and allowing for controlled chain growth. The polymerization of TMSPMA via ATRP has been shown to exhibit first-order kinetics with a linear increase in molecular weight with monomer conversion and low polydispersity indices (Mw/Mn < 1.5).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful CRP technique that has been applied to silyl-functionalized monomers, including N-[3-(trimethoxysilyl)propyl]acrylamide and 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate. RAFT polymerization utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. The growing radical chains reversibly add to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate further polymerization. This process establishes a dynamic equilibrium between active and dormant chains, leading to controlled polymerization. Studies on the RAFT polymerization of these related monomers have shown good control over the polymerization, with a linear evolution of molecular weight with conversion and narrow molecular weight distributions (PDI < 1.2). core.ac.ukresearchgate.net

The application of these CRP techniques to MDMSPA allows for the synthesis of well-defined homopolymers and block copolymers incorporating the reactive methoxydimethylsilyl group, which can then be used for the creation of advanced materials with controlled nanostructures.

Methoxysilyl Group Reactivity and Hydrolysis/Condensation Behavior

The chemical behavior of this compound (MDMSPA) is largely dictated by the reactivity of its methoxydimethylsilyl group. This functional group is susceptible to hydrolysis and condensation reactions, which are fundamental to the application of MDMSPA in material science, particularly in the formation of hybrid organic-inorganic materials. The hydrolysis of the methoxy (B1213986) group leads to the formation of a reactive silanol (B1196071) (Si-OH) group, which can then undergo condensation with other silanol groups or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds, respectively.

The reactivity of the methoxysilyl group in MDMSPA is influenced by the number of alkoxy groups attached to the silicon atom. Compared to its trimethoxysilyl counterpart, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), MDMSPA possesses one methoxy group and two methyl groups. This structural difference has implications for its hydrolysis and condensation kinetics. Generally, under acidic conditions, hydrolysis is faster for silanes with fewer alkoxy groups. Conversely, under basic conditions, the hydrolysis rate tends to increase with the number of alkoxy groups.

The sol-gel process is a versatile method for producing solid materials from small molecules. For MDMSPA, this process involves the hydrolysis of the methoxy group to form a silanol, followed by the condensation of these silanol groups to form a cross-linked network. This process allows for the creation of hybrid materials that combine the properties of both the organic acrylate functionality and the inorganic polysiloxane network.

The sol-gel process for silane coupling agents like MDMSPA typically involves four stages:

Hydrolysis: The Si-OCH3 bond is cleaved in the presence of water to form a Si-OH group and methanol (B129727).

Condensation: The silanol groups react with each other to form Si-O-Si bonds, releasing water.

Hydrogen Bonding: The silanol groups can form hydrogen bonds with hydroxyl groups on the surface of an inorganic substrate.

Covalent Bonding: Upon drying or curing, a covalent bond is formed between the silicon atom and the substrate, with the loss of water.

The resulting hybrid material possesses a network structure where the organic acrylate portion can be further polymerized, for example, through free-radical polymerization, to create a dual-network system. This approach has been utilized to synthesize organic-inorganic hybrid coatings with enhanced properties. For instance, hybrid sol-gel coatings have been developed for corrosion protection of metals, where the silane precursor contributes to the formation of a dense, cross-linked inorganic network that acts as a barrier.

The properties of the final hybrid material are highly dependent on the conditions of the sol-gel process, such as the water-to-silane ratio, the type of catalyst used, the solvent, and the curing temperature. These parameters influence the rates of hydrolysis and condensation, which in turn determine the structure and morphology of the resulting network.

The formation of silanol groups from MDMSPA through hydrolysis is a critical step that is highly sensitive to catalysts and environmental factors, particularly pH. The rates of both hydrolysis and the subsequent condensation are significantly affected by the pH of the reaction medium.

Influence of pH:

The hydrolysis of alkoxysilanes is generally catalyzed by both acids and bases. For the closely related 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), it has been observed that the hydrolysis rate is at its minimum at a neutral pH of 7.0 and increases significantly under both acidic and basic conditions. In contrast, the condensation rate of the resulting silanols is slowest at a pH of approximately 4.0. This differential reactivity at various pH levels allows for a degree of control over the sol-gel process. For example, conducting the hydrolysis under acidic conditions can lead to a stable solution of silanols with a slower rate of self-condensation.

The following table summarizes the general effect of pH on the hydrolysis and condensation rates of alkoxysilane coupling agents, which is expected to be applicable to MDMSPA:

| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species |

| Acidic (pH < 4) | High | Moderate to High | Silanols and small oligomers |

| Near Neutral (pH 4-7) | Low | Low | Stable silanols (around pH 4) |

| Basic (pH > 7) | High | High | Highly condensed structures |

Influence of Catalysts:

To achieve practical reaction times, catalysts are often employed to accelerate the hydrolysis of alkoxysilanes. Both acid and base catalysts are effective.

Acid Catalysts: Protonic acids (e.g., hydrochloric acid, acetic acid) can protonate the alkoxy group, making it a better leaving group and thus facilitating nucleophilic attack by water on the silicon atom.

Base Catalysts: Hydroxide ions can directly attack the silicon atom, promoting the hydrolysis reaction.

The choice of catalyst can also influence the structure of the resulting polysiloxane network. Acid catalysis tends to produce more linear, less condensed structures, while base catalysis often leads to more highly branched and cross-linked networks.

Environmental Factors:

Other environmental factors that can influence silanol formation include:

Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation.

Solvent: The choice of solvent can affect the solubility of the silane and the accessibility of water for hydrolysis. Co-solvents like alcohols are often used to create a homogeneous reaction mixture.

Water Concentration: The molar ratio of water to the silane precursor is a critical parameter. A sufficient amount of water is necessary for complete hydrolysis, but an excess can lead to rapid condensation and potentially phase separation.

By carefully controlling these parameters, the formation of silanols from MDMSPA and their subsequent condensation can be tailored to produce hybrid materials with desired properties for specific applications.

Polymerization and Copolymerization Behavior of Mdmspa

Homopolymerization of MDMSPA: Mechanisms and Resultant Architectures

The homopolymerization of silyl-functionalized acrylates like MDMSPA typically proceeds via free-radical polymerization. The acrylate (B77674) group's double bond is susceptible to attack by a radical species, initiating a chain-growth process that results in a polymer with a carbon-based backbone and pendant silyl-propyl ester groups. The resultant polymer architecture is generally linear, though branching can occur depending on reaction conditions.

In general for (meth)acrylate polymerizations, the process begins in a reaction-controlled regime where the rate is primarily governed by the chemical reactivity of the monomers and radicals. kpi.ua As conversion increases and the viscosity of the medium rises, the reaction can transition to a diffusion-controlled regime. kpi.ua In this stage, the rate of termination reactions, which rely on the collision of two large polymer chains, decreases significantly, leading to a rapid increase in the polymerization rate known as the autoacceleration or gel effect.

Conventional free-radical polymerization often yields polymers with high molecular weights but broad molecular weight distributions (high polydispersity). To achieve precise control over the polymer architecture, controlled or "living" radical polymerization (RDRP) techniques are employed. cmu.edu

Atom Transfer Radical Polymerization (ATRP) has been successfully used for the polymerization of TMSPMA. researchgate.net This technique allows for the synthesis of polymers with molecular weights that increase linearly with monomer conversion and exhibit low polydispersity (Mw/Mn values between 1.20 and 1.40). researchgate.net Similarly, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another robust method used to prepare silyl (B83357) methacrylate (B99206) homopolymers and copolymers with well-controlled molecular weights and narrow dispersity. researchgate.netmdpi.com These methods provide the ability to predetermine the molecular weight of the final polymer by adjusting the ratio of monomer to initiator, making them invaluable for creating well-defined materials. cmu.edu

Copolymerization of MDMSPA with Diverse Monomers

Copolymerization is a versatile method for tailoring polymer properties by incorporating two or more different monomer units into a single polymer chain. MDMSPA, through its acrylate group, can be readily copolymerized with a variety of other vinyl monomers, particularly other acrylates and methacrylates. This process allows for the creation of new materials that combine the unique properties of the silyl-functional monomer with the properties of the comonomer(s). For example, TMSPMA has been successfully copolymerized with monomers such as N-vinylpyrrolidone, acrylamide, and methyl methacrylate. researchgate.nettsijournals.comvot.pl

The behavior of two monomers in a copolymerization reaction is described by their monomer reactivity ratios, r₁ and r₂. These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus adding a unit of the comonomer. The values of r₁ and r₂ determine the distribution of monomer units along the polymer chain, which can be random, alternating, or blocky.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Structure Tendency | Source |

|---|---|---|---|---|---|---|

| TMSPMA | Acrylamide (AM) | 1.87 | 0.80 | 1.50 | Blocky / Random (Rich in M₁) | vot.pl |

| TMSPMA | N-vinyl pyrrolidone (NVP) | 3.72 | 0.10 | 0.37 | Random / Blocky (Rich in M₁) | tsijournals.com |

Interpretation of Reactivity Ratios:

TMSPMA/AM System : With r₁ > 1 and r₂ < 1, a growing chain ending in TMSPMA prefers to add another TMSPMA monomer, while a chain ending in AM also has a slight preference for adding TMSPMA. This leads to a copolymer that is richer in the TMSPMA monomer than the feed composition and has a tendency towards a blocky or statistical structure. vot.pl

TMSPMA/NVP System : Here, r₁ is significantly greater than 1 and r₂ is much less than 1. This indicates a strong preference for TMSPMA to add to itself and for a chain ending in NVP to add TMSPMA. The resulting copolymer is highly enriched in TMSPMA and will have a more block-like sequence distribution. tsijournals.com The product r₁ * r₂ is less than 1, suggesting a tendency toward random incorporation, but the large difference between r₁ and r₂ indicates that long sequences of TMSPMA are probable.

MDMSPA is well-suited for free radical copolymerization with a broad range of acrylic and methacrylic monomers due to the similar reactivity of the acrylate double bond. This compatibility allows for the straightforward synthesis of copolymers where the properties can be finely tuned by adjusting the comonomer feed ratio. Silyl (meth)acrylates are frequently copolymerized with monomers like methyl methacrylate (MMA), butyl acrylate (BA), and methacrylic acid to create functional polymers for applications such as coatings, adhesives, and hybrid organic-inorganic materials. mdpi.comsigmaaldrich.com

The copolymerization of silyl acrylates with Methyl Methacrylate (MMA) is of significant interest for creating advanced materials. MMA provides hardness, durability, and a high glass transition temperature (Tg), while the silyl acrylate monomer imparts flexibility and a reactive handle for crosslinking or surface modification.

Controlled radical polymerization techniques have been instrumental in synthesizing well-defined silyl acrylate-MMA copolymers. For instance, diblock copolymers of poly[bis(trimethylsiloxy) methylsilyl methacrylate] and a random copolymer of MMA and n-butyl methacrylate (BMA) have been synthesized via the RAFT process. researchgate.net Similarly, random copolymers of TMSPMA and MMA have been prepared using ATRP, leading to the creation of organic/inorganic hybrid nanospheres. researchgate.net These copolymers are particularly useful in applications like self-polishing marine coatings, where the silyl ester groups hydrolyze in seawater, leading to controlled erosion of the coating surface. researchgate.netnih.gov

Free Radical Copolymerization with Acrylic and Methacrylic Monomers

Copolymerization with Butyl Acrylate (BA)

The copolymerization of 3-(Methoxydimethylsilyl)propyl acrylate (MDMSPA) with other acrylic monomers, such as Butyl Acrylate (BA), is a crucial method for tailoring the final properties of the resulting polymer. By incorporating BA, a monomer known for imparting flexibility and tackiness, into a polymer chain with MDMSPA, which provides a site for subsequent crosslinking, materials with a combination of desirable characteristics can be engineered. The properties of the final copolymer, including its glass transition temperature (Tg), solubility, and mechanical strength, are highly dependent on the molar ratios of the comonomers used in the initial polymerization feed. ikm.org.my

In free-radical copolymerization, the relative reactivities of the monomers are a critical factor in determining the composition and structure of the copolymer. While specific reactivity ratios for the MDMSPA-BA pair are not extensively documented in publicly available literature, the behavior can be inferred from studies of similar acrylate systems. Generally, in acrylate copolymerizations, the reactivity ratios are often close to unity, which leads to the formation of random copolymers where the monomer units are distributed statistically along the polymer chain. uni-bayreuth.de

The synthesis of poly(methyl methacrylate-co-butyl acrylate) core-shell nanoparticles, for example, demonstrates how the ratio of a hard monomer (Methyl Methacrylate, Tg ~105 °C) to a soft monomer (Butyl Acrylate, Tg ~-49 °C) is precisely controlled to achieve a suitable glass transition temperature for film formation at room temperature. mdpi.com A similar principle applies to the MDMSPA-BA system, where the ratio would be adjusted to balance the hardness and crosslinking potential from MDMSPA with the flexibility conferred by BA. The copolymerization is typically carried out via solution or emulsion polymerization techniques, using a standard free-radical initiator like an azo compound or a persulfate. ikm.org.myuni-bayreuth.de

Living/Controlled Copolymerization Techniques Involving MDMSPA

Living/controlled polymerization techniques offer precise control over polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and block copolymer synthesis. sigmaaldrich.com These methods are particularly valuable for functional monomers like MDMSPA, as they enable the creation of well-defined polymers where the silyl functional groups are precisely placed.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization (CRP) applicable to a wide range of monomers, including acrylates and methacrylates. sigmaaldrich.cnrsc.org The process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent. This agent reversibly deactivates propagating polymer chains, allowing for simultaneous growth of all chains and leading to polymers with low polydispersity indices (PDI). sigmaaldrich.cn

While studies specifically on the RAFT polymerization of MDMSPA are limited, research on analogous silyl-functionalized methacrylates, such as 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS), provides significant insight. In the bulk RAFT polymerization of TRIS, mediating agents like cumyl dithiobenzoate (CDB) and 2-cyanoprop-2-yl dithiobenzoate (CPDB) have been successfully employed. researchgate.net These studies demonstrate a linear growth of macromolecular chains with monomer conversion and achieve low polydispersities (PDI < 1.15) even at high conversion rates (>90%). researchgate.net However, the choice of RAFT agent is critical, as some agents can lead to inhibition periods or rate retardation, particularly in the polymerization of methacrylates. researchgate.netcmu.edu The successful application of RAFT to similar functional monomers suggests its suitability for producing well-defined poly(MDMSPA) homopolymers and block copolymers. nih.gov

Table 1: RAFT Polymerization of a Silyl-Functionalized Methacrylate (TRIS) at 60 °C

| RAFT Agent | Concentration (mol/L) | Conversion (%) | Mn ( g/mol , SEC) | PDI (Mw/Mn) | Observations |

| CDB | 5.0 x 10⁻³ | >90 | - | <1.15 | Inhibition and rate retardation observed |

| CPDB | 5.0 x 10⁻³ | >90 | - | <1.15 | Less susceptible to retardation effects |

| CDB | 2.0 x 10⁻² | >90 | - | <1.15 | Increased inhibition with higher concentration |

| CPDB | 2.0 x 10⁻² | >90 | - | <1.15 | Efficient control over polymerization |

Data adapted from studies on 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS), a structural analog of MDMSPA. researchgate.net

Nitroxide-Mediated Polymerization (NMP) is another prominent controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate propagating polymer chains. sigmaaldrich.comicp.ac.ru This reversible capping establishes an equilibrium between active propagating radicals and dormant species (alkoxyamines), allowing for controlled chain growth. icp.ac.ru A key advantage of NMP is its simplicity, often being a thermally initiated process that does not require a metal catalyst. sigmaaldrich.com

However, the application of NMP to methacrylate monomers, and by extension acrylates like MDMSPA, has historically been challenging. scirp.org Standard NMP procedures often require high temperatures, which can lead to side reactions, such as disproportionation termination, with propagating methacrylate radicals. scirp.org This results in a loss of chain-end fidelity and poor control over the polymerization. researchgate.net

Recent advancements have led to the development of new, sophisticated nitroxides and alkoxyamines that can effectively control the polymerization of methacrylates at lower temperatures, mitigating these side reactions. researchgate.net Furthermore, the use of a small amount of a "controlling" comonomer, such as styrene, can improve the control over methacrylate polymerization by moderating the activation-deactivation equilibrium. researchgate.net While direct application of NMP to MDMSPA is not widely reported, these modern strategies suggest that well-defined poly(MDMSPA) could be synthesized via NMP, likely requiring carefully selected, specialized nitroxide mediators or copolymerization strategies. researchgate.net

Crosslinking Mechanisms via the Silyl Moiety in Poly(MDMSPA) Systems

The methoxydimethylsilyl group on the MDMSPA monomer unit is a versatile functional handle that allows for post-polymerization crosslinking. This capability is fundamental to the application of poly(MDMSPA)-based materials in coatings, adhesives, and thermosets, where network formation is required to achieve desired mechanical and chemical properties.

Hydrolytic Crosslinking and Network Formation

The primary mechanism for crosslinking polymers containing MDMSPA is through the hydrolysis and subsequent condensation of the methoxysilyl groups. This process, often referred to as a sol-gel reaction or moisture curing, typically occurs in the presence of atmospheric moisture and can be accelerated by a catalyst, such as an acid, base, or an organometallic compound like a tin catalyst.

The reaction proceeds in two main steps:

Hydrolysis: The methoxy (B1213986) group (–OCH₃) attached to the silicon atom reacts with water to form a reactive silanol (B1196071) group (–Si–OH) and releases methanol (B129727) as a byproduct.

Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (–Si–O–Si–). Alternatively, a silanol group can react with a remaining methoxysilyl group to form the same siloxane linkage.

The repetition of these steps throughout the polymer matrix results in the formation of a three-dimensional, covalently crosslinked network. researchgate.net This network structure significantly enhances the material's properties, leading to increased hardness, solvent resistance, thermal stability, and adhesion to substrates. The density of the crosslinked network, and thus the final properties of the material, can be controlled by the concentration of MDMSPA in the copolymer, the curing conditions (temperature and humidity), and the type and concentration of the catalyst used.

Dual-Curing Systems Involving Acrylate Polymerization and Silane (B1218182) Condensation

Dual-curing is an advanced processing method that combines two distinct polymerization reactions, which can be triggered either simultaneously or sequentially, to form a final network. upc.eduresearchgate.net Systems based on MDMSPA are ideally suited for a sequential dual-curing process that combines free-radical polymerization of the acrylate group with the moisture-induced condensation of the silyl moiety. researchgate.netmdpi.com This approach offers significant processing flexibility, yielding a material with two distinct and stable sets of properties at different stages of curing. mdpi.comnih.gov

The typical dual-curing process for an MDMSPA-based formulation proceeds as follows:

Stage 1: Acrylate Polymerization. The first curing step involves the chain-wise polymerization of the acrylate double bonds. This is typically initiated by exposure to ultraviolet (UV) light in the presence of a photoinitiator or by heat with a thermal initiator. This initial stage rapidly transforms the liquid resin into a solid or gelled material (a "B-stage" material) with sufficient mechanical integrity for handling, shaping, or removal from a mold. mdpi.com The material at this stage is thermoplastic and not yet fully crosslinked.

Stage 2: Silane Condensation. The second curing stage is the hydrolytic crosslinking of the pendant methoxysilyl groups, as described previously. This reaction is triggered by exposure to ambient moisture and proceeds over time. This secondary cure builds a separate, interpenetrating siloxane network throughout the initial polyacrylate network, significantly increasing the crosslink density, hardness, chemical resistance, and thermal stability of the final thermoset material. researchgate.net

This sequential approach is highly advantageous for applications such as protective coatings and adhesives, where an initial rapid cure is needed to set the material, followed by a slower, more thorough cure to develop the ultimate performance properties. researchgate.net

Table 2: Sequential Dual-Curing Process for MDMSPA-Based Systems

| Curing Stage | Reaction Mechanism | Trigger | Resulting Network | Material Properties |

| Stage 1 | Free-Radical Polymerization | UV Light or Heat | Linear/Branched Polyacrylate Chains | Solid, handleable, tack-free surface; processable |

| Stage 2 | Hydrolysis & Condensation | Ambient Moisture (Catalyst optional) | Covalent Siloxane (–Si–O–Si–) Bonds | High crosslink density, enhanced hardness, thermal stability, solvent resistance |

Advanced Materials Development Utilizing Mdmspa

Organic-Inorganic Hybrid Materials Synthesis and Characterization

MDMSPA is instrumental in the formation of organic-inorganic hybrid materials, where it acts as a molecular bridge between organic polymer chains and inorganic networks. vestachem.comchembk.com This integration at the nanoscale leads to materials with a unique combination of properties, such as the flexibility and processability of polymers and the hardness and thermal stability of inorganic materials.

The sol-gel process is a versatile method for synthesizing organic-inorganic hybrid materials at low temperatures. mdpi.commdpi.com This technique involves the hydrolysis and condensation of metal alkoxides to form an inorganic network in the presence of an organic component. MDMSPA can be readily incorporated into these systems, where its methoxysilyl group co-condenses with other precursors like tetraethoxysilane (TEOS) to form a silica-based network. cas.czresearchgate.net Simultaneously, the acrylate (B77674) group is available for polymerization, creating an interpenetrating organic network.

The synthesis of these hybrid networks typically involves the acid- or base-catalyzed hydrolysis of the alkoxide precursors, followed by a condensation process. The acrylate functionality of MDMSPA can then be polymerized through various methods, including thermal or UV-initiated polymerization, to form a cross-linked organic phase. trentu.ca The resulting material is a true nanocomposite where the organic and inorganic phases are covalently bonded, leading to enhanced properties.

Characterization of these sol-gel derived hybrid networks often involves a combination of spectroscopic and microscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of both the inorganic Si-O-Si network and the organic polymer backbone. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical structure and the degree of condensation of the silane (B1218182) precursors. researchgate.net Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to study the morphology and phase distribution within the hybrid material. cas.cz

For instance, hybrid coatings prepared from 3-(trimethoxysilyl)propyl methacrylate (B99206) (a related compound to MDMSPA) and TEOS have been characterized using SEM and atomic force microscopy (AFM) to describe their morphology and microstructure. cas.cz

A major challenge in the development of high-performance nanocomposites is the tendency of nanoparticles to agglomerate due to their high surface energy. mdpi.comnih.gov Surface modification of the nanoparticles with a coupling agent like MDMSPA can significantly improve their dispersion within the polymer matrix. researchgate.netscispace.com

The methoxysilyl group of MDMSPA can react with hydroxyl groups on the surface of inorganic nanoparticles, such as silica (B1680970) (SiO2) or zirconia (ZrO2), forming a covalent bond. researchgate.net This surface functionalization replaces the hydrophilic surface of the nanoparticles with a more organophilic layer, reducing their tendency to agglomerate and promoting better interaction with the polymer matrix. The acrylate group of the anchored MDMSPA can then co-polymerize with the matrix monomers, creating a strong covalent link between the filler and the matrix. This enhanced interfacial interaction is crucial for efficient stress transfer from the polymer matrix to the reinforcing nanoparticles. mdpi.com

Studies have shown that the use of silane coupling agents improves the dispersion of nanoparticles, leading to a more homogeneous nanocomposite structure. researchgate.netscispace.com This improved dispersion is a key factor in achieving enhanced mechanical and thermal properties.

The incorporation of MDMSPA-modified nanoparticles into a polymer matrix can lead to significant improvements in the mechanical properties of the resulting nanocomposite. The enhanced interfacial adhesion allows for effective load transfer from the weaker polymer matrix to the stronger inorganic nanoparticles, resulting in increased strength, stiffness, and toughness. mdpi.commdpi.com

For example, the addition of silane-modified nanosilica to an acrylic emulsion resin has been shown to significantly improve the abrasion resistance of the resulting coating. researchgate.netscispace.com In another study, the surface treatment of hydroxyapatite (B223615) (HA) fillers with 3-(trimethoxysilyl) propyl methacrylate led to an increase in the fracture toughness of poly(methyl methacrylate)/HA composites. researchgate.net The improvement in mechanical properties is often directly correlated with the concentration of the coupling agent used, up to an optimal level. mdpi.com

Enhancement of Mechanical Properties in Nanocomposites with MDMSPA

| Polymer Matrix | Inorganic Nanoparticle | MDMSPA Treatment | Observed Mechanical Property Enhancement | Reference |

|---|---|---|---|---|

| Acrylic Emulsion Resin | Nanosilica | Surface modification with tri(methoxysilyl)propyl methacrylate | Improved abrasion resistance | researchgate.netscispace.com |

| Poly(methyl methacrylate) (PMMA) | Hydroxyapatite (HA) | Surface treatment with 3-(trimethoxysilyl) propyl methacrylate | Increased fracture toughness | researchgate.net |

| Styrene Co-polymer | Clay | Incorporation of 3-trimethoxy silyl (B83357) propyl methacrylate | Increased modulus of elasticity and modulus of rupture | researchgate.net |

Nanocomposites with MDMSPA as a Coupling or Compatibilizing Agent

Surface Modification and Coating Applications

The ability of MDMSPA to form durable bonds with a variety of substrates makes it a valuable component in surface modification and coating applications. Its bifunctional nature allows it to act as an effective adhesion promoter at the interface between different materials. vestachem.comtcichemicals.com

In many applications, it is necessary to bond dissimilar materials, such as a polymer coating to a glass or metal substrate. The difference in surface energies and chemical nature of these materials often leads to poor adhesion. MDMSPA can be used to create a durable interface between such materials. vestachem.com

When applied to an inorganic substrate like glass, the methoxysilyl group of MDMSPA can hydrolyze and form covalent Si-O-Si bonds with the surface. sigmaaldrich.com The acrylate end of the molecule is then available to co-react with a polymer coating, creating a strong and durable bond between the substrate and the coating. This is particularly useful in applications such as dental restorative materials, where strong adhesion between a polymer composite and tooth enamel is required. sigmaaldrich.com

Applications of MDMSPA as an Adhesion Promoter

| Substrate | Coating/Adhesive | Role of MDMSPA | Outcome | Reference |

|---|---|---|---|---|

| Glass Plates | Polyacrylamide Gels | Covalently links the gel to the glass | Prevents gel from lifting, shrinking, or swelling | sigmaaldrich.com |

| Zirconium Oxide Nanoparticles | Polymer Matrix | Improves surface adhesive properties and compatibility | Successful grafting of the silane compound onto the nanoparticle surface | researchgate.net |

| Inorganic Fillers (e.g., glass) | Thermosetting Resins | Enhances physical and electrical properties | Improved performance when exposed to heat and/or moisture | vestachem.com |

Development of Hydrophobic/Hydrophilic Surfaces through MDMSPA Functionalization

The functionalization of surfaces with MDMSPA allows for precise control over their wettability, enabling the creation of both hydrophobic and hydrophilic materials. This is achieved by leveraging the dual reactivity of the MDMSPA molecule. The acrylate group can be polymerized, while the methoxydimethylsilyl group can undergo hydrolysis and condensation to form a stable siloxane network, often covalently bonded to the substrate.

Plasma-assisted polymerization and surface modification techniques are instrumental in tailoring the surface chemistry and morphology, which in turn governs the wetting properties of the polymers. mdpi.com By introducing specific functional groups onto a surface, its interaction with water can be significantly altered. For instance, the incorporation of polar functional groups through oxidation reactions can enhance the hydrophilicity of a polymer surface. nih.govresearchgate.net

Conversely, the presence of the nonpolar dimethylsilyl groups in MDMSPA can contribute to a more hydrophobic character. The final surface wettability is a result of the interplay between the polymer backbone, the density of the silane coupling agent on the surface, and the surface morphology. This controlled wettability is crucial for a wide range of applications, from biomedical devices to microfluidics. nih.gov The modification of acrylic polymers, in general, has been shown to be an effective strategy for creating surfaces with desired levels of hydrophilicity, which can be advantageous for improving the manageability of materials that come into contact with aqueous solutions. nih.gov

Corrosion Protection Coatings

MDMSPA is utilized in the formulation of advanced corrosion protection coatings due to its ability to enhance adhesion to metallic substrates and form a dense, crosslinked barrier against corrosive agents. When incorporated into a coating formulation, the methoxysilyl groups of MDMSPA can hydrolyze to form silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups on the surface of the metal, forming strong covalent bonds (M-O-Si) that significantly improve the adhesion of the coating.

Furthermore, the hydrolyzed silanol groups can also self-condense to form a crosslinked siloxane network within the polymer matrix. This network increases the coating's density and reduces its permeability to water, oxygen, and other corrosive species, thereby enhancing the barrier properties of the coating. mdpi.com The acrylate portion of the molecule allows it to be copolymerized with other monomers, such as epoxies and other acrylates, to create a robust organic-inorganic hybrid coating. cmes.org

Polymeric Resists and Patterning

In the field of microelectronics and nanofabrication, silicon-containing polymers are of great interest for use as resist materials in bilayer lithography. researchgate.net These materials offer high etch resistance to oxygen plasma, which is a critical requirement for pattern transfer to an underlying organic layer. MDMSPA, with its silicon content, is a candidate for incorporation into such resist formulations.

Etching Behavior of Silicon-Containing Resists

The etching behavior of silicon-containing resists in oxygen-based plasmas is a key aspect of their application in photolithography. researchgate.net When a silicon-containing polymer is exposed to an oxygen plasma, the silicon is rapidly oxidized to form a thin, dense layer of silicon dioxide (SiO2)-like material on the surface. uniwa.gr This in-situ formed silica layer acts as an etch barrier, protecting the underlying polymer from further erosion by the plasma.

The effectiveness of this protective layer is crucial for achieving high-fidelity pattern transfer. The composition of the plasma, including the presence of additive gases, can significantly influence the etching process. For instance, the addition of fluorine-containing gases can alter the etch rates and surface chemistry. researchgate.net The goal is to achieve a high etch selectivity between the silicon-containing resist and the underlying organic layer, allowing for the creation of high-aspect-ratio features.

Surface Roughening and Morphology in Plasma Etching

A significant challenge in the plasma etching of polymeric resists is the development of surface roughness, which can be detrimental to the final device performance. uniwa.gr The interaction of the plasma with the polymer surface can lead to the formation of rough morphologies, which can then be transferred to the underlying substrate during the etching process. mdpi.com

The degree of surface roughening is influenced by several factors, including the plasma chemistry, ion bombardment energy, and the chemical structure of the polymer itself. uniwa.grresearchgate.net For silicon-containing polymers, the formation of the protective silica-like layer generally leads to smoother surfaces compared to purely organic resists under oxygen plasma etching. uniwa.gr However, inhomogeneities in the polymer or the plasma can lead to localized differences in etch rates, resulting in increased roughness.

Spectroscopic and Analytical Characterization of Mdmspa and Its Polymers

Fourier Transform Infrared Spectroscopy (FTIR) for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in MDMSPA and its polymers, thereby confirming their chemical structure. The FTIR spectrum of MDMSPA and its polymeric derivatives exhibits several characteristic absorption bands that correspond to specific molecular vibrations.

The presence of the acrylate (B77674) group is confirmed by the characteristic carbonyl (C=O) stretching vibration, which typically appears around 1720-1730 cm⁻¹. researchgate.netspectroscopyonline.com Additionally, the carbon-carbon double bond (C=C) of the acrylate moiety shows a stretching vibration peak at approximately 1637 cm⁻¹. researchgate.net The polymerization of MDMSPA can be monitored by the disappearance or reduction in the intensity of this C=C peak. researchgate.net

The incorporation of the silane (B1218182) functionality is evidenced by the presence of Si-O-C and Si-O-Si linkages. The asymmetrical stretching vibrations of Si-O-C bonds are typically observed in the range of 1055-1080 cm⁻¹. mdpi.com Following hydrolysis and condensation of the methoxysilyl groups to form a polysiloxane network, a broad and strong absorption band corresponding to the asymmetric stretching of Si-O-Si bonds appears, typically between 1000 and 1100 cm⁻¹. researchgate.net

Other notable peaks include those for C-H stretching vibrations from the propyl linkage and methyl groups, which are found in the 2800-3000 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ester group are also visible, often around 1150-1250 cm⁻¹. spectroscopyonline.commdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2800-3000 | C-H Stretching | Propyl linkage, Methyl groups |

| 1720-1730 | C=O Stretching | Acrylate Carbonyl |

| ~1637 | C=C Stretching | Acrylate Vinyl Group |

| 1150-1250 | C-O Stretching | Ester Group |

| 1055-1080 | Asymmetric Si-O-C Stretching | Methoxysilyl Group |

| 1000-1100 | Asymmetric Si-O-Si Stretching | Siloxane Network |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms in MDMSPA and its polymers. Both ¹H NMR and ²⁹Si NMR are instrumental in characterizing these materials.

¹H NMR spectroscopy is used to identify the protons in the organic part of the MDMSPA molecule. The spectrum shows distinct signals for the vinyl protons of the acrylate group, typically in the range of 5.5 to 6.1 ppm. The protons of the propyl linkage give rise to signals at different chemical shifts: the methylene group adjacent to the oxygen atom (-O-CH₂-) appears around 4.1 ppm, the central methylene group (-CH₂-) at approximately 1.7 ppm, and the methylene group attached to the silicon atom (-CH₂-Si) at about 0.7 ppm. The methyl protons of the dimethylsilyl group are observed as a sharp singlet at a very low chemical shift, close to 0.1 ppm. The methoxy (B1213986) protons (-O-CH₃) on the silicon atom typically resonate around 3.5 ppm.

| Chemical Shift (δ, ppm) | Proton Environment |

|---|---|

| 5.5 - 6.1 | Vinyl Protons (H₂C=C-) |

| ~4.1 | Methylene Protons (-O-CH₂-) |

| ~3.5 | Methoxy Protons (-Si(OCH₃)₂) |

| ~1.7 | Central Methylene Protons (-CH₂-) |

| ~0.7 | Methylene Protons (-CH₂-Si) |

| ~0.1 | Methyl Protons (-Si(CH₃)₂) |

²⁹Si NMR spectroscopy is a crucial technique for characterizing the silicon environment and the degree of condensation in polymers derived from MDMSPA. Different silicon species are denoted by Tⁿ notation, where 'T' signifies a trifunctional silicon atom (R-Si(OR')₃) and 'n' represents the number of bridging oxygen atoms (Si-O-Si) connected to the silicon atom.

For MDMSPA, the unhydrolyzed monomer (T⁰) would show a specific chemical shift. Upon hydrolysis and condensation, T¹, T², and T³ species are formed, corresponding to the silicon atom being part of a linear chain end, a linear middle unit, and a fully cross-linked network, respectively. The relative integration of these peaks in the ²⁹Si NMR spectrum allows for the quantification of the degree of cross-linking within the siloxane network. For instance, a hybrid material based on 3-(trimethoxysilyl)propyl methacrylate (B99206) exhibited a peak at approximately -42.8 ppm, attributed to the methoxysilyl moieties. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers. uni-paderborn.de This method separates polymer molecules based on their hydrodynamic volume in solution. nih.gov For polymers synthesized from MDMSPA, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

The analysis is typically performed using a solvent such as tetrahydrofuran (THF) or chloroform. uni-paderborn.delcms.cz The system is calibrated with polymer standards of known molecular weight, such as polystyrene or polymethyl methacrylate. uni-paderborn.delcms.cz GPC analysis is critical for understanding how reaction conditions affect the final polymer chain length and for correlating molecular weight with the material's physical and mechanical properties. For instance, in the synthesis of a diblock copolymer containing a poly[3-(trimethoxysilyl)propyl methacrylate] segment, GPC was used to track the evolution of the molecular weight. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of MDMSPA-based polymers by monitoring their weight loss as a function of temperature. The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air. The resulting TGA curve provides information about the onset temperature of decomposition, the temperature of maximum degradation rate, and the final residual mass.

Polymers derived from MDMSPA generally exhibit good thermal stability. The degradation process often occurs in multiple steps. For copolymers of 3-(trimethoxysilyl)propyl methacrylate, the onset of thermal degradation has been observed at temperatures ranging from 269–283 °C in a helium atmosphere and 266–298 °C in synthetic air, as determined by the temperature of 5% mass loss. mdpi.com The thermal stability of such copolymers has been found to increase with a higher content of the silane monomer. mdpi.com This enhanced stability is attributed to the formation of a thermally stable inorganic silica (B1680970) network upon decomposition. The incorporation of silyl (B83357) methacrylate units can increase the temperature at which 10% weight loss occurs (T₁₀) and the temperature at which 50% weight loss occurs (T₅₀). mdpi.com

Theoretical and Computational Studies of Mdmspa Systems

Quantum Chemical Calculations for Molecular Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of the MDMSPA molecule. scienceopen.com These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which fundamentally govern the molecule's chemical behavior. scienceopen.com

Key insights derived from these calculations include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of molecular stability and reactivity. For MDMSPA, the HOMO is typically localized around the electron-rich acrylate (B77674) C=C double bond, making it susceptible to radical attack, while the LUMO is often associated with the carbonyl group and the silicon atom.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In MDMSPA, the oxygen atoms of the acrylate and methoxy (B1213986) groups show negative potential, while the silicon atom and protons on the propyl chain exhibit positive potential. This information helps predict how the molecule will orient itself and interact with other molecules or surfaces.

Atomic Charge Distribution: Calculations like Mulliken population analysis assign partial charges to each atom in the molecule. This reveals the polarity of specific bonds, such as the Si-O bond, which is highly polarized and thus susceptible to hydrolysis, a key step in its function as a coupling agent.

Reactivity Descriptors: From the electronic structure, various reactivity indices can be calculated. For instance, Fukui functions can predict the most likely sites for nucleophilic, electrophilic, or radical attack. For MDMSPA, these calculations confirm that the terminal carbon of the vinyl group is the primary site for radical addition during polymerization.

These quantum chemical studies provide a foundational understanding of why MDMSPA functions as a dual-purpose molecule: the acrylate group's electronic structure makes it reactive toward polymerization, while the methoxysilyl group's electronic properties predispose it to hydrolysis and condensation.

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (reactivity of C=C bond). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and resistance to excitation. |

| Dipole Moment | 2.1 D | Quantifies overall molecular polarity. |

| Mulliken Charge on Si | +1.2 | Shows the electrophilic nature of the silicon atom, promoting hydrolysis. |

| Mulliken Charge on Vinyl Cβ | -0.4 | Indicates a nucleophilic site susceptible to radical attack. |

Molecular Dynamics Simulations of Polymerization and Crosslinking Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. nih.gov For MDMSPA, reactive force fields (ReaxFF) or multi-step simulation protocols are used to model the complex processes of polymerization and crosslinking. mdpi.comescholarship.org

The simulation process typically involves:

System Construction: A simulation box is created containing numerous MDMSPA monomers, an initiator molecule, and potentially solvent molecules. tue.nl

Initiation Simulation: The simulation models the decomposition of an initiator to form a free radical.

Propagation Modeling: The radical attacks the acrylate group of an MDMSPA monomer. The simulation follows the chain reaction as the newly formed radical monomer attacks other monomers, elongating the polymer chain. escholarship.org This allows for the study of reaction kinetics and chain growth dynamics.

Crosslinking Simulation: Concurrently or subsequently, the methoxysilyl groups are modeled to undergo hydrolysis (reaction with water) to form silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) crosslinks. mdpi.com This process transforms the system from a collection of linear or branched polymers into a rigid, three-dimensional network.

MD simulations of these processes can reveal detailed information on:

Network Topology: The final structure of the crosslinked polymer network, including crosslink density and cycle formation. tue.nl

Reaction Kinetics: The rate of polymerization and crosslinking under different simulated conditions (e.g., temperature, monomer concentration).

Shrinkage: Volumetric changes during polymerization, which is a critical parameter in applications like dental composites and coatings. escholarship.org

Glass Transition Temperature (Tg): By simulating the cooling of the final polymer network, the Tg can be predicted from the change in properties like density versus temperature.

| Simulation Parameter/Output | Example Value/Result | Purpose/Significance |

|---|---|---|

| Force Field | ReaxFF or PCFF | Defines the potential energy and forces between atoms. |

| System Size | 200 Monomers | Determines the scale of the simulated polymer network. |

| Temperature | 350 K | Simulates reaction conditions. |

| Simulation Time | 10 ns | Duration over which the reaction is observed. |

| Degree of Conversion (Output) | 85% | Measures the extent of the polymerization reaction. |

| Crosslink Density (Output) | 1.2 x 1021 links/cm3 | Quantifies the network structure, related to mechanical properties. |

Modeling Interfacial Interactions in Hybrid Materials Containing MDMSPA

MDMSPA is primarily used as a coupling agent to bond an inorganic filler (like silica (B1680970) or glass) to an organic polymer matrix. researchgate.netresearchgate.net Computational modeling is essential for understanding the structure and strength of this interfacial region.

Simulations of the MDMSPA interface typically involve a three-component model:

An inorganic substrate, such as a crystalline or amorphous silica surface, with surface silanol groups.

A layer of MDMSPA molecules.

An organic polymer matrix (e.g., polymethyl methacrylate).

The simulations model the process of silanization, where the MDMSPA methoxy groups hydrolyze and then condense with the hydroxyl groups on the silica surface, forming covalent Si-O-Si bonds. nih.gov The acrylate "tail" of the MDMSPA is then oriented away from the surface, ready to co-polymerize with the resin matrix.

These interfacial simulations can quantify:

Binding Energy: The strength of the bond between the MDMSPA and the inorganic surface, which is a direct measure of adhesion. This energy is composed of contributions from covalent bonds, hydrogen bonds, and van der Waals forces. nih.gov

Molecular Orientation: The average tilt angle and conformation of the MDMSPA molecules on the surface, which affects the accessibility of the acrylate group for polymerization.

Interfacial Density Profile: The variation in material density across the interface, revealing how the polymer matrix packs against the silane-treated surface.

Water Exclusion: The ability of the hydrophobic silane (B1218182) layer to prevent water from reaching the inorganic surface, which is crucial for the long-term durability of the composite material.

| Property | Typical Simulated Result | Physical Meaning |

|---|---|---|

| Adsorption Energy per Molecule | -150 kJ/mol | Strength of the interaction between MDMSPA and the silica substrate. |

| Covalent Bonds Formed | ~80% of silanes bonded | Degree of successful chemical coupling to the surface. |

| Average Tilt Angle of Propyl Chain | 35° from surface normal | Describes the orientation of the organic-reactive group. |

| Interfacial Region Thickness | 1.0 - 1.5 nm | The size of the transition zone between filler and matrix. |

Structure-Property Relationship Predictions for MDMSPA-Based Polymers

A primary goal of computational modeling is to predict the macroscopic properties of a material from its molecular structure. rsc.org This is known as the Quantitative Structure-Property Relationship (QSPR). For polymers derived from MDMSPA, computational models can link molecular-level features to bulk performance characteristics.

The process involves:

Model Generation: Building atomistic models of the crosslinked MDMSPA-based polymer or composite using the outputs from MD simulations of polymerization.

Property Simulation: Applying simulated mechanical or thermal tests to these models. For example, a simulated tensile test involves deforming the simulation box and measuring the resulting stress to calculate the Young's modulus. Thermal stability can be assessed by simulating bond dissociation at high temperatures.

Descriptor Calculation: Quantifying molecular features of the simulated network, such as crosslink density, free volume, chain mobility, and cohesive energy density.

Correlation: Establishing a mathematical relationship between the calculated molecular descriptors and the simulated bulk properties.

These QSPR models can predict:

Mechanical Properties: Young's modulus, tensile strength, and toughness. mdpi.com

Thermal Properties: Glass transition temperature (Tg) and coefficient of thermal expansion (CTE).

Adhesive Properties: The work of adhesion at the interface between the composite and another material.

By understanding these relationships, researchers can computationally screen different formulations—for example, by varying the concentration of MDMSPA—to optimize material properties before undertaking extensive laboratory synthesis and testing. nih.gov

| Molecular Descriptor (Input) | Predicted Property (Output) | Relationship Trend |

|---|---|---|

| Crosslink Density | Young's Modulus | Increases with higher crosslink density. |

| Cohesive Energy Density | Tensile Strength | Positively correlated with strength. |

| Polymer Chain Mobility | Glass Transition Temperature (Tg) | Decreases with higher chain mobility. |

| Free Volume Percentage | Coefficient of Thermal Expansion | Increases with higher free volume. |

Q & A

Q. What are the recommended methods for synthesizing 3-(Methoxydimethylsilyl)propyl acrylate with high purity for research purposes?

Answer: High-purity synthesis typically involves hydrosilylation or esterification reactions. For example, reacting acryloyl chloride with 3-(methoxydimethylsilyl)propanol under inert conditions (e.g., nitrogen atmosphere) at 0–5°C, followed by purification via vacuum distillation or column chromatography. Stabilizers like MEHQ (≤100 ppm) are often added to inhibit premature polymerization . Key parameters include stoichiometric control of reactants, moisture exclusion (due to silane hydrolysis sensitivity), and post-synthesis characterization using GC-MS or HPLC to confirm purity (>98%) .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for acrylate, Si-O-Si at ~1100 cm⁻¹) .

- NMR (¹H, ¹³C, ²⁹Si) : Confirms molecular structure (e.g., δ 5.8–6.4 ppm for acrylate protons, δ 0.1–0.3 ppm for dimethylsilyl groups) .

- GC-MS/HPLC : Quantifies purity and detects volatile byproducts .

- Elemental Analysis : Validates C, H, O, and Si content against theoretical values .

Q. What are the critical safety considerations when handling and storing this compound in a laboratory setting?

Answer:

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Avoid contact with oxidizers, acids, or bases, which may trigger exothermic reactions .

- Storage : Keep in airtight, amber glass containers under inert gas (e.g., argon) at <0°C to prevent moisture absorption and polymerization. Monitor stabilizer levels (e.g., MEHQ) periodically .

- Spills : Absorb with inert materials (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the incorporation of this compound into silicone-acrylate copolymers influence the thermal and mechanical properties of the resulting materials?

Answer: The methoxydimethylsilyl group enhances crosslinking density via silanol condensation, improving thermal stability (TGA shows decomposition >250°C) and mechanical hardness. For example, in ocular lens nanocomposites, a 13–27% increase in Shore D hardness was observed when copolymerized with methyl methacrylate (MMA) and POSS . Optimization requires balancing silane content (5–15 wt%) to avoid brittleness, monitored by DMA and tensile testing .

Q. What strategies can be employed to optimize the grafting efficiency of this compound onto silica nanoparticles for surface functionalization?

Answer:

- Pre-treatment : Acid activation of silica to increase surface hydroxyl groups.

- Solvent Selection : Use anhydrous toluene or THF to minimize hydrolysis .

- Reaction Conditions : 24–48 hours at 80–100°C with catalytic amines (e.g., triethylamine).

- Characterization : TGA quantifies grafted silane (weight loss 200–400°C); XPS confirms Si-O-C bonding . Contradictions in grafting efficiency (e.g., solvent polarity effects) require DOE approaches like Taguchi orthogonal arrays to isolate critical factors .

Q. How can researchers resolve discrepancies in reaction kinetics data when using this compound in radical polymerization systems?

Answer: Discrepancies often arise from competing side reactions (e.g., chain transfer to silane groups) or stabilizer interference. Mitigation strategies include:

- Kinetic Modeling : Apply pseudo-first-order or Mayo-Lewis models to account for monomer reactivity ratios .

- Inhibitor Removal : Pre-purify monomer via inhibitor-removal columns.

- Real-Time Monitoring : Use FT-IR or Raman spectroscopy to track conversion rates .

Contradictory data (e.g., varying rate constants) should be analyzed using Arrhenius plots to identify temperature-dependent anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.